Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate
Description
Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate is a sodium salt derivative of the carboxylic acid 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid. Its structure features a phenylacetate backbone substituted at the para position with a cyclopropanecarbonyl group (a cyclopropane ring fused to a ketone). The sodium counterion enhances aqueous solubility, making it advantageous for pharmaceutical or biochemical applications where hydrophilicity is critical.
Properties
Molecular Formula |
C12H11NaO3 |
|---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
sodium;2-[4-(cyclopropanecarbonyl)phenyl]acetate |
InChI |
InChI=1S/C12H12O3.Na/c13-11(14)7-8-1-3-9(4-2-8)12(15)10-5-6-10;/h1-4,10H,5-7H2,(H,13,14);/q;+1/p-1 |
InChI Key |
PTGIFZNRQRICAL-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound is an organic sodium salt derived from phenylacetic acid. The presence of the cyclopropane ring and the carbonyl group in its structure is believed to contribute to its biological activity.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that similar compounds can inhibit the TLR4/MAPK signaling pathway, which plays a crucial role in the inflammatory response. This inhibition leads to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting that this compound may function similarly .
- Mechanism of Action : The compound potentially modulates inflammatory pathways by downregulating the expression of nitric oxide (NO), IL-6, and TNF-α through its action on TLR4 and associated MAPK pathways .
2. Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of this compound. In vitro studies using various cell lines such as RAW264.7 (macrophage-like) and HT-22 (neuronal cells) have shown that certain derivatives exhibit low cytotoxicity while retaining their biological efficacy.
| Compound | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| This compound | RAW264.7 | >100 | Low toxicity observed |
| This compound | HT-22 | >100 | No significant decrease in cell viability |
These findings indicate that while the compound exhibits biological activity, it maintains a favorable safety profile at therapeutic concentrations .
Case Study 1: In Vivo Efficacy
In vivo studies have been conducted to evaluate the anti-inflammatory effects of this compound in animal models. One study reported significant reductions in serum levels of IL-6 and TNF-α following treatment with similar compounds, supporting its potential use in treating inflammatory diseases .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis indicated that modifications in the cyclopropane moiety influence the biological activity of related compounds. Compounds with enhanced steric hindrance showed increased potency against inflammatory pathways, suggesting that further optimization could yield more effective derivatives .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Fexofenadine , an antihistamine used for treating allergic symptoms. The synthesis pathway includes several steps that highlight the compound's utility in creating complex molecules required for drug formulation .
Table 1: Synthesis Pathway for Fexofenadine
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Bromination | Bromine, Cyclopropanecarbonyl | Formation of brominated product |
| 2 | Nitration | Sodium nitrite | Introduction of nitro group |
| 3 | Reduction | Hydrogen gas | Conversion to amine |
| 4 | Acetylation | Acetic anhydride | Formation of Fexofenadine |
Therapeutic Applications
Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Compounds with similar structures have been studied for their ability to inhibit soluble epoxide hydrolase, which plays a role in inflammation and pain modulation. This suggests potential applications in developing new therapies for pain management and inflammatory conditions .
Case Study: Anti-Inflammatory Effects
A study involving substituted phenyl groups demonstrated improved pharmacokinetic profiles and anti-inflammatory effects in murine models. These findings suggest that compounds derived from this compound could be explored further for their therapeutic benefits in treating inflammatory diseases .
Nanotechnology Applications
Recent advancements have seen this compound being incorporated into nanocarrier systems for drug delivery. The encapsulation of this compound within polymeric nanocapsules has shown promise in enhancing the stability and bioavailability of drugs, particularly those targeting pain and inflammation .
Table 2: Characteristics of Nanocapsules Loaded with Sodium Derivatives
| Parameter | Value |
|---|---|
| Particle Size | ~200 nm |
| Encapsulation Efficiency | >90% |
| Release Profile | Sustained over 48 hours |
| Toxicity | Non-toxic in animal models |
Chemical Reactions Analysis
Example Pathway:
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Cyclopropanecarbonyl chloride, AlCl₃ | 4-(cyclopropanecarbonyl)phenyl acetate |
| 2 | Alkylation | Methyl iodide, NaH | Methyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate |
| 3 | Hydrolysis | NaOH, H₂O/MeOH | Sodium salt of the carboxylic acid |
Key Reactivity
The sodium carboxylate group enhances solubility in polar solvents, enabling reactions such as:
-
Nucleophilic Substitution : The carboxylate acts as a leaving group in alkylation or arylation reactions.
-
Condensation Reactions : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form β-keto esters .
Thermal and Stability Data
While direct stability studies are unavailable, analogs with cyclopropane rings exhibit:
-
Thermal Decomposition : Above 200°C, cyclopropane rings undergo ring-opening reactions .
-
pH Sensitivity : Stable in neutral to alkaline conditions but hydrolyzes under strong acidic conditions to form acetic acid derivatives .
Comparative Reactivity Table
Challenges and Limitations
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Solubility | Key Functional Differences |
|---|---|---|---|---|---|
| Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate | Cyclopropanecarbonyl | C₁₂H₁₁NaO₄ | 258.20 g/mol | High (aqueous) | Sodium salt; ketone-cyclopropane |
| Ethyl 2-(4-cyanophenyl)acetate | Cyano | C₁₁H₁₁NO₂ | 189.21 g/mol | Organic solvents | Ester; electron-withdrawing cyano |
| Methyl 2-(4-cyanophenyl)-2-methylpropanoate | Cyano, Methyl | C₁₂H₁₃NO₂ | 203.24 g/mol | Organic solvents | Branched ester; increased steric bulk |
| Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate | Hydroxyl | C₈H₇NaO₄ | 198.13 g/mol | High (aqueous) | Sodium salt; diol substituents |
| 2-(4-Hydroxyphenyl)acetic acid | Hydroxyl | C₈H₈O₃ | 152.15 g/mol | Moderate | Free acid; phenolic group |
Physicochemical Properties
- Solubility : The sodium salt form of the target compound significantly improves water solubility compared to ester derivatives (e.g., ethyl or methyl analogues), which are more soluble in organic solvents .
- Stability : Cyclopropane rings are strain-prone but can enhance metabolic stability in vivo compared to linear alkyl or aryl groups .
Preparation Methods
Friedel-Crafts Acylation and Cyclization
The process begins with Friedel-Crafts acylation of toluene derivatives using 4-chlorobutyryl chloride to form a ketone intermediate (Formula IV). Cyclization under basic conditions yields cyclopropyl-(4-fluorophenyl)methanone (Formula XX). This step is critical for introducing the cyclopropanecarbonyl moiety, with yields exceeding 70% under optimized conditions.
Alkylation with Isobutyronitrile
The key alkylation step involves reacting cyclopropyl-(4-fluorophenyl)methanone (XX) with isobutyronitrile (XXI) in the presence of a strong base. Sodium hexamethyldisilazane (NaHMDS) or sodium amide (NaNH₂) is typically employed to deprotonate the nitrile, facilitating nucleophilic attack on the ketone.
Reaction Conditions:
-
Yield: ~66% with NaHMDS; comparable yields observed with NaNH₂, which is preferred for industrial scalability.
A side reaction producing the meta-isomer (Formula XIX) is minimized by controlling stoichiometry and reaction time. Post-reaction work-up involves aqueous sodium bicarbonate washes to remove residual base, followed by drying and concentration to isolate the nitrile.
Hydrolysis of the Nitrile to Carboxylic Acid
The nitrile group in 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions. While patents focus on the nitrile as an intermediate, standard hydrolysis protocols are extrapolated for this derivative.
Acidic Hydrolysis
Refluxing the nitrile with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) achieves complete conversion to 2-(4-(cyclopropanecarbonyl)phenyl)-2-methyl-propanoic acid.
Typical Conditions:
Basic Hydrolysis
Alternatively, heating the nitrile with aqueous sodium hydroxide (NaOH) under high pressure accelerates hydrolysis:
Conditions:
Neutralization to Sodium Salt
The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.
Procedure:
-
Dissolve 2-(4-(cyclopropanecarbonyl)phenyl)-2-methyl-propanoic acid in ethanol.
-
Add stoichiometric NaOH (1:1 molar ratio) at 25°C.
-
Evaporate under reduced pressure to isolate the sodium salt.
Comparative Analysis of Hydrolysis Methods
The table below summarizes key parameters for acidic and basic hydrolysis:
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Reagent | HCl/H₂SO₄ | NaOH |
| Temperature | 100–120°C | 150°C |
| Time | 12–24 hours | 6–8 hours |
| Yield | 85–90% | 80–88% |
| Byproducts | Minimal | Trace ammonia |
| Industrial Feasibility | Moderate (corrosive) | High (scalable) |
Acidic hydrolysis offers marginally higher yields, but basic hydrolysis is preferred for large-scale production due to faster reaction times and easier handling.
Critical Challenges and Optimizations
Q & A
Q. What are the established synthetic routes for Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate, and how can reaction conditions be optimized?
The synthesis typically involves ester hydrolysis of a precursor such as ethyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate. Hydrolysis under basic conditions (e.g., NaOH or KOH in aqueous ethanol) yields the sodium salt. Optimization includes controlling pH, temperature (60–80°C), and reaction time (4–6 hrs) to avoid side reactions like cyclopropane ring opening. Intermediate purification via recrystallization or column chromatography is critical .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR : H and C NMR confirm the cyclopropanecarbonyl group (δ ~1.0–1.5 ppm for cyclopropane protons) and acetate moiety (δ ~3.5–4.0 ppm for CHCOO).
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the sodium coordination environment. SHELX programs (e.g., SHELXL) are standard for refinement .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M–Na] ion).
Q. How can researchers assess solubility and stability for in vitro assays?
Solubility is tested in polar solvents (water, DMSO) via saturation shake-flask method. Stability studies (pH 1–10, 25–37°C) use HPLC to monitor degradation. Sodium salts generally exhibit higher aqueous solubility but may hydrolyze under acidic conditions .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Disorder in the cyclopropane or phenyl rings complicates electron density maps. Strategies include:
Q. How should contradictory spectral or crystallographic data be analyzed?
Q. What in silico methods predict physicochemical or pharmacokinetic properties?
Q. How can metabolic pathways be elucidated for sodium phenylacetate derivatives?
- In vitro assays : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-MS/MS.
- Isotopic labeling : Use C-labeled acetate to track decarboxylation or hydroxylation pathways. Compare with structurally related drugs like diclofenac sodium .
Methodological Notes
- Experimental design : For reproducibility, document synthetic batches with precise stoichiometry and purification logs.
- Data validation : Cross-reference computational predictions (e.g., ACD/Labs) with empirical data to resolve ambiguities.
- Contradiction resolution : Use multi-technique validation (e.g., XRD + NMR) to confirm structural assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
